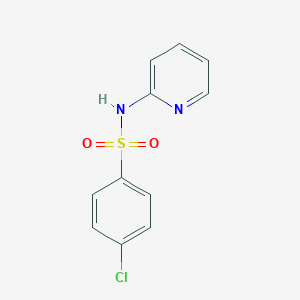

4-chloro-N-(pyridin-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of “4-chloro-N-(pyridin-2-yl)benzenesulfonamide” is C11H9ClN2O2S . The molecular weight is 282.75 g/mol . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors .Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 67.4 Ų . It has 4 rotatable bonds . The exact mass and monoisotopic mass are 282.0229765 g/mol .Applications De Recherche Scientifique

Analyse de la structure cristalline

Le composé a été utilisé dans l'étude des structures cristallines. Une amine secondaire, la 4-chloro-N-(1-(pyridin-2-yl)éthyl)aniline, a été obtenue par réduction par étapes d'une imine, la (E)-N-(4-chlorophényl)-1-(pyridin-2-yl)éthan-1-imine, avec du borohydrure de sodium . La structure a été caractérisée par IR-TF, RMN du 1H et du 13C, spectrométrie de masse et diffraction des rayons X .

Activités antimicrobiennes et antivirales

Les composés de la pyridine, tels que le 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, ont été reconnus pour leurs propriétés thérapeutiques, notamment leurs activités antimicrobiennes et antivirales . Ces composés ont été testés sur un panel de souches bactériennes, de levures et de champignons filamenteux .

Traitement de l'hyperglycémie et des troubles connexes

Le composé a des applications potentielles dans la prévention et le traitement des troubles impliquant une glycémie sanguine élevée, comme l'hyperglycémie et les affections pour lesquelles une telle réduction de la glycémie est bénéfique : diabète de type 1, diabète consécutif à l'obésité, dyslipidémie diabétique, hypertriglycéridémie, résistance à l'insuline, intolérance au glucose, hyperlipidémie, maladies cardiovasculaires et hypertension .

Activité antifibrotique

Certains composés apparentés au this compound ont montré une activité antifibrotique prometteuse .

Mécanisme D'action

Target of Action

The primary targets of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide are carbonic anhydrases (CAs) . These enzymes play a crucial role in maintaining pH homeostasis in cells, which is essential for various physiological processes .

Mode of Action

This compound acts as an inhibitor of carbonic anhydrases . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH balance within cells, affecting their function and survival .

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects several biochemical pathways. Most notably, it disrupts the carbon dioxide transport pathway , leading to an accumulation of carbon dioxide in cells . This can inhibit cellular respiration and other processes that rely on a stable internal pH .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, sulfonamides generally have good oral bioavailability. They are widely distributed throughout the body, metabolized in the liver, and excreted in the urine. The compound’s sulfonamide group likely contributes to its solubility and absorption .

Result of Action

The inhibition of carbonic anhydrases by this compound can lead to cellular acidosis , as the cells are unable to effectively remove carbon dioxide . This can lead to cell death, particularly in cancer cells, which often rely on carbonic anhydrases for survival and growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ability to inhibit carbonic anhydrases . Additionally, the presence of other substances that bind to carbonic anhydrases could potentially affect the efficacy of this compound .

Propriétés

IUPAC Name |

4-chloro-N-pyridin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTLMGYPRQPZJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279377 |

Source

|

| Record name | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213-38-3 |

Source

|

| Record name | 1213-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)